REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[N:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)[CH3:3].C[I:12].[C:13](OCC)(=O)C>C(O)C>[I-:12].[CH3:10][N:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[CH2:4][N+:2]([CH3:13])([CH3:3])[CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1N(C=CC1)C
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].CN1C(=CC=C1)C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.34 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |